molecular formula C12H18O2S B397053 (3-Sulfanyl-1-adamantyl)acetic acid

(3-Sulfanyl-1-adamantyl)acetic acid

Cat. No.: B397053
M. Wt: 226.34g/mol
InChI Key: CHSPPLSPXOFYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Sulfanyl-1-adamantyl)acetic Acid, registered under CAS Number 322409-30-3, is a high-purity chemical compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This organosulfur compound features a unique adamantane backbone—a robust, diamondoid cage structure known for imparting significant stability and rigidity—functionally substituted with both a sulfanyl (thiol) group and an acetic acid moiety. This distinct molecular architecture, combining a hydrophobic hydrocarbon cage with hydrophilic and reactive functional groups, makes it a valuable intermediate for advanced research applications. The compound's primary research value lies in its versatility as a building block for synthetic chemistry. The reactive thiol group (-SH) is pivotal for click chemistry reactions, particularly in forming disulfide bridges or serving as a ligand for metal complexes, while the carboxylic acid group allows for further derivatization into amides, esters, and other functionalized molecules. Although a specific biological mechanism of action for this exact compound is not fully detailed in the literature, analogs and derivatives of adamantaneacetic acids are known to exhibit bioactive properties. For instance, related compounds like 1-Adamantaneacetic Acid have been reported to act as inhibitors of enzymes such as bacteriophage PM2 production and chorismate mutase from Aerobacter aerogenes . Furthermore, the adamantane scaffold is a privileged structure in medicinal chemistry, frequently explored for its ability to enhance drug lipophilicity and bioavailability, as well as its potential interactions with biological targets. Researchers are investigating this compound and its derivatives in several cutting-edge areas. One prominent application is in the design and synthesis of novel anti-inflammatory agents. Molecular docking studies of structurally related acetic acid derivatives have demonstrated potential inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the inflammatory pathway . The thiol group present in this compound offers a specific advantage for creating prodrugs or agents that interact with cysteine residues in enzyme active sites. Its primary utility remains in chemical synthesis, where it serves as a precursor for developing more complex molecular architectures, including functionalized polymers, metal-organic frameworks (MOFs), and other advanced materials that leverage the steric bulk and stability of the adamantane core. This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34g/mol

IUPAC Name

2-(3-sulfanyl-1-adamantyl)acetic acid

InChI

InChI=1S/C12H18O2S/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14)

InChI Key

CHSPPLSPXOFYII-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)S)CC(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)S)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Sulfanyl 1 Adamantyl Acetic Acid and Analogous Constructs

Strategies for the Stereoselective and Regioselective Introduction of Sulfanyl (B85325) and Carboxylic Acid Functionalities onto the Adamantane (B196018) Core

Adamantane Functionalization via Bridgehead Substitution Reactions

The introduction of functional groups at the bridgehead positions (e.g., 1 and 3) is a cornerstone of adamantane chemistry. These reactions typically proceed through cationic intermediates, facilitated by the stability of the bridgehead adamantyl cation. nih.govacs.org Lewis acid-promoted reactions are common, as is the use of strong acids to generate the necessary carbocations from precursors like adamantanol. nih.govnih.gov

Alternatively, radical-mediated substitutions provide another powerful route. The reaction of adamantyl halides with various reagents in the presence of radical initiators allows for the formation of C-C and C-heteroatom bonds at the bridgehead positions. acs.org This dual reactivity allows for a wide range of transformations.

Table 1: Selected Bridgehead Functionalization Reactions on Adamantane

Starting Material Reagents Product Type Reference
Adamantane Br₂, Lewis Acid 1-Bromoadamantane nih.gov
1-Adamantanol Acetic Anhydride, H₂SO₄ 1-Acetoxyadamantane google.com
1-Bromoadamantane Acrylonitrile, Bu₃SnH, AIBN 1-(2-Cyanoethyl)adamantane acs.org
1-Adamantanol Acetonitrile, H₂SO₄ (Ritter Reaction) N-(1-Adamantyl)acetamide researchgate.net

These methods, while effective for monosubstitution or symmetric disubstitution, require careful planning for the regioselective synthesis of 1,3-disubstituted adamantanes with two different functionalities. The introduction of one substituent can influence the reactivity of the remaining bridgehead positions.

Elaboration of Sulfanyl-Containing Precursors

The introduction of a sulfanyl (-SH) group onto the adamantane scaffold can be achieved through several methods. A common strategy involves the nucleophilic substitution of a bridgehead halide with a sulfur nucleophile. Reagents like sodium hydrosulfide, thio-rea (followed by hydrolysis), or potassium thioacetate (B1230152) are frequently employed to convert a bromo- or chloro-adamantane into the corresponding thiol. nih.gov

Another approach involves the direct sulfuration of adamantane. For instance, adamantane can react with thionyl chloride in the presence of a catalyst to form adamantane-1-sulfinyl chloride, which can be further transformed. For analogous structures, adamantyl-containing thiols can be synthesized from other functional groups. A notable example is the synthesis of 5-(1-adamantyl)-1,2,4-triazole-3-thiol, which provides a thiol group attached to a heterocyclic ring that is itself linked to the adamantane core. nih.gov

Integration of Acetic Acid Moiety through C-S Bond Formation

A direct and efficient method for integrating an acetic acid group via a sulfur linkage involves the S-alkylation of an adamantane thiol. The reaction of a sulfanyl-adamantane derivative with an alpha-haloacetic acid or its ester (e.g., ethyl bromoacetate) under basic conditions yields the corresponding adamantyl-thioacetic acid ester. nih.gov Subsequent hydrolysis of the ester provides the target carboxylic acid. This reaction is a thio-analogue of the Williamson ether synthesis and is generally high-yielding and chemoselective. acs.org

An example of this transformation is the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-thiol with ethyl bromoacetate (B1195939) to produce ethyl 2-[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetate. nih.gov Hydrolysis of the resulting ester with aqueous sodium hydroxide (B78521) yields the corresponding acetic acid derivative. nih.gov This methodology can be applied to the direct synthesis of adamantyl thioacetic acids from adamantane thiols.

Proposed Synthetic Pathways for (3-Sulfanyl-1-adamantyl)acetic Acid

Based on established principles of adamantane chemistry, several synthetic routes can be proposed for the target molecule. These pathways leverage readily available starting materials and employ regioselective reactions to install the desired functionalities at the C-1 and C-3 positions.

Multistep Synthesis from Readily Available Adamantane Derivatives

A logical and feasible synthetic route to this compound begins with adamantane-1-acetic acid, a compound that can be synthesized from various adamantane precursors. nih.govmdpi.com The key challenge is the selective functionalization of the C-3 position while the C-1 position is already substituted.

Proposed Pathway:

Bromination: Adamantane-1-acetic acid can be selectively brominated at the C-3 bridgehead position. The electron-withdrawing nature of the acetic acid group deactivates the C-1 position, directing electrophilic or radical bromination to the other bridgehead positions. Using a reagent like bromine in the presence of a Lewis acid catalyst can yield 3-bromo-1-adamantylacetic acid. nih.gov

Thiol Introduction: The resulting 3-bromo derivative can be converted to the corresponding thiol. A common method involves reaction with potassium thioacetate (KSAc) in a polar aprotic solvent like DMF. This nucleophilic substitution reaction replaces the bromide with a thioacetate group.

Hydrolysis: The final step involves the hydrolysis of both the thioester and potentially an ester protecting group on the acetic acid moiety (if used). Treatment with aqueous base (e.g., NaOH) or acid (e.g., HCl) would cleave the thioacetate to reveal the free sulfanyl group, yielding the target compound, this compound.

Table 2: Proposed Synthesis of this compound

Step Starting Material Reagents and Conditions Intermediate/Product
1 Adamantane-1-acetic acid Br₂, Lewis Acid (e.g., AlBr₃) 3-Bromo-1-adamantylacetic acid
2 3-Bromo-1-adamantylacetic acid Potassium thioacetate (KSAc), DMF 3-(Acetylthio)-1-adamantylacetic acid

Optimization of Reaction Conditions and Yields

The efficient synthesis of adamantane derivatives, including this compound, is contingent upon the careful optimization of reaction parameters. Key factors that influence reaction outcomes include temperature, reaction time, solvent choice, and the stoichiometry of reagents and catalysts.

Methodologies such as "One-Factor-at-a-Time" (OFAT) and "Design of Experiments" (DoE) are systematically employed to identify optimal conditions. acs.org For instance, in reactions involving the adamantane core, controlling temperature is crucial. While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts. acs.org A study on the synthesis of adamantyl (meth)acrylate derivatives found that maintaining the reaction temperature between -50°C and 50°C was optimal for maximizing yield and minimizing polymer byproduct formation. nih.gov

The separation of adamantane isomers, such as 1- and 2-adamantanecarboxylic acids, presents a significant challenge. A patented method highlights the optimization of an esterification process to facilitate this separation. By using 98% sulfuric acid as a catalyst at a specific ratio (0.5–3:10 catalyst to raw material), a reaction time of 30 minutes, and a temperature of 65°C, the more sterically accessible 1-adamantanecarboxylic acid is preferentially esterified. google.com This allows for the separation of its methyl ester from the unreacted 2-adamantanecarboxylic acid, demonstrating how kinetic control through optimized conditions can achieve high product purity. google.com The principles from these optimized syntheses of adamantane carboxylic acids and their esters are directly applicable to developing scalable and high-yield routes for this compound and its precursors.

Table 1: Optimized Conditions for Esterification-Based Separation of Adamantanecarboxylic Acid Isomers google.com

ParameterOptimized ValuePurpose
Catalyst 98% Sulfuric AcidTo promote esterification
Catalyst:Substrate Ratio 0.5-3 : 10To control reaction rate
Reaction Temperature 55-70°C (Optimum 65°C)To achieve selective esterification of the 1-isomer
Reaction Time 15-140 min (Optimum 30 min)To maximize conversion of the 1-isomer while minimizing reaction of the 2-isomer
Work-up pH adjustment to ≥10 with NaOHTo separate the ester layer from unreacted acid (as carboxylate salt)

Derivatization Strategies for this compound

The presence of two distinct functional groups—the carboxylic acid and the sulfanyl group—in this compound offers rich opportunities for chemical modification. These derivatizations allow for the fine-tuning of the molecule's properties and the construction of more complex structures.

Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile handle for derivatization, with esterification and amidation being the most common transformations. cymitquimica.comcymitquimica.com These reactions are fundamental in organic synthesis for creating prodrugs, modifying solubility, or preparing intermediates for further coupling reactions.

Esterification: Adamantane carboxylic acids can be readily converted to their corresponding esters. A standard laboratory procedure involves refluxing the acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. orgsyn.org The resulting methyl or ethyl esters are often used as building blocks in further synthetic steps. biosynth.comresearchgate.net For example, 1-adamantanecarboxylic acid is converted to its methyl ester in high yield by refluxing with methanol and sulfuric acid, followed by purification. orgsyn.org This method is broadly applicable to other adamantane carboxylic acids.

Amidation: The synthesis of amides from adamantane carboxylic acids provides access to a wide range of compounds. researchgate.net Amides can be formed by coupling the carboxylic acid with an amine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to activate the acid. nih.gov Alternatively, the acid can be converted to a more reactive intermediate, such as an acid chloride or isocyanate. nih.gov Research has shown the successful synthesis of various 1,3-disubstituted ureas (a type of amide derivative) by reacting 1-adamantyl isocyanate with different amines. nih.gov Specific amides, such as Adamantane-1-carboxylic acid (3-amino-propyl)-amide, have also been synthesized and are commercially available. scbt.com

Table 2: Examples of Carboxylic Acid Derivatization of Adamantane Acetic Acid Analogs

Starting MaterialReagent(s)Product TypeReference
1-Adamantanecarboxylic AcidMethanol, H₂SO₄Methyl Ester orgsyn.org
1-Adamantaneacetic AcidHOBt, EDCI, Et₃N, AmineAmide nih.gov
1-Adamantyl IsocyanateVarious AminesUrea (B33335) (Amide derivative) nih.gov

Transformations Involving the Sulfanyl Group (e.g., Oxidation to Sulfoxides/Sulfones, Alkylation)

The nucleophilic sulfanyl (thiol) group is a key site for modifications, allowing for alkylation to form thioethers or oxidation to produce sulfoxides and sulfones. These transformations significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Alkylation: The S-alkylation of thiols is a common strategy to introduce various substituents. In the context of adamantane-thiol derivatives, this reaction typically proceeds by treating the thiol with an alkyl halide in the presence of a base. nih.gov This approach has been used to synthesize a variety of S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. nih.gov The resulting thioethers (sulfides) are stable intermediates for further functionalization. researchgate.net

Oxidation: The sulfur atom of the sulfanyl or thioether group can exist in higher oxidation states. Controlled oxidation yields either sulfoxides or sulfones, which are important functional groups in medicinal chemistry. Various oxidizing agents can be employed for this transformation. jchemrev.com For instance, meta-chloroperoxybenzoic acid (mCPBA) is a common reagent that can selectively produce the sulfoxide (B87167) at a 1:1 stoichiometry or the sulfone with an excess of the oxidant. nih.gov Hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst is another effective system. organic-chemistry.org A specific example involves the oxidation of a mercapto-acetic acid derivative to the corresponding sulfonyl-acetic acid using potassium permanganate (B83412) (KMnO₄), demonstrating a direct route from a thiol-containing acid to a sulfone-containing acid. mdpi.com

Table 3: Reagents for Transformations of the Sulfanyl Group

TransformationReagent(s)ProductGeneral Reference
Alkylation Alkyl Halide, BaseThioether (Sulfide) nih.gov
Oxidation m-CPBA (1 equiv.)Sulfoxide nih.govorganic-chemistry.org
Oxidation m-CPBA (>2 equiv.) or H₂O₂/CatalystSulfone nih.govorganic-chemistry.org
Oxidation Potassium Permanganate (KMnO₄)Sulfone mdpi.com

Fusion with Heterocyclic Systems (e.g., Triazole, Thiadiazole) Bearing the Adamantane-Sulfanyl-Acetic Acid Motif

A powerful strategy for creating novel molecular architectures involves the cyclization of intermediates derived from this compound or its precursors to form heterocyclic rings. The 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) ring systems are particularly prevalent due to their broad utility and established synthetic routes. researchgate.netnih.gov

Triazole Ring Formation: Adamantane-containing 1,2,4-triazoles can be synthesized from adamantane-1-carboxylic acid hydrazide. This intermediate is reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under basic conditions. nih.gov To incorporate the sulfanyl-acetic acid motif, an S-alkylation can be performed on the resulting triazole-thiol. In one study, ethyl 2-chloroacetate was reacted with 3-(1-adamantyl)-4-phenyl-1,2,4-triazole-5-thiol to form the corresponding ethyl ester. nih.gov Subsequent hydrolysis of the ester with aqueous sodium hydroxide under reflux, followed by acidification, yielded 2-[5-(1-Adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetic acid with a 73% yield. nih.gov

Thiadiazole Ring Formation: Similarly, 1,3,4-thiadiazole derivatives are accessible from adamantane-based starting materials. The synthesis of 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid was achieved by reacting 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide. nih.gov The resulting ester was then hydrolyzed using hydrochloric acid to afford the final acetic acid derivative. nih.gov These multistep sequences effectively fuse the adamantane-sulfanyl-acetic acid core with biologically relevant heterocyclic systems.

Table 4: Synthesis of Heterocyclic Derivatives

HeterocycleKey IntermediateReaction SequenceFinal ProductYieldReference
1,2,4-Triazole 3-(1-Adamantyl)-4-phenyl-1,2,4-triazole-5-thiol1. S-Alkylation with ethyl 2-chloroacetate2. Ester hydrolysis with aq. NaOH2-[5-(1-Adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetic acid73% nih.gov
1,3,4-Thiadiazole 5-(1-Adamantyl)-1,3,4-thiadiazoline-2-thione1. Reaction with ethyl chloroacetate/NaOEt2. Ester hydrolysis with HCl2-[5-(1-Adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acidN/A nih.gov

Rigorous Spectroscopic and Structural Elucidation of 3 Sulfanyl 1 Adamantyl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of (3-Sulfanyl-1-adamantyl)acetic acid by providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the adamantane (B196018) cage, the acetic acid methylene (B1212753) group, the thiol group, and the carboxylic acid group. Due to the molecule's symmetry, several proton signals of the adamantane cage are chemically equivalent. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the sulfanyl (B85325) and carboxylic acid groups.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Adamantane CH (adjacent to SH)2.0 - 2.2Broad Singlet2H
Adamantane CH (adjacent to CH₂COOH)1.8 - 2.0Broad Singlet2H
Adamantane CH₂ (bridge)1.6 - 1.8Multiplet8H
Adamantane CH (tertiary)1.5 - 1.7Broad Singlet2H
-CH₂COOH2.2 - 2.4Singlet2H
-SH1.3 - 1.6Singlet1H
-COOH10.0 - 12.0Broad Singlet1H

Note: Expected values are based on the analysis of similar adamantane derivatives and standard chemical shift ranges.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The rigid adamantane cage results in well-resolved signals for the different carbon environments. The chemical shifts of the bridgehead carbons are significantly affected by the attached functional groups.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 180
C-SH (Bridgehead)45 - 50
C-CH₂COOH (Bridgehead)40 - 45
-CH₂COOH35 - 40
Adamantane CH (adjacent to functional groups)30 - 35
Adamantane CH₂ (bridge)35 - 40
Adamantane CH (tertiary)28 - 33

Note: Expected values are based on the analysis of similar adamantane derivatives and standard chemical shift ranges.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons in the adamantane cage, helping to trace the connectivity of the carbon skeleton. Cross-peaks would be expected between the different methylene and methine protons of the adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (like the C=O and the bridgehead carbons attached to the functional groups) and for confirming the connection of the acetic acid and sulfanyl groups to the adamantane cage. For instance, correlations would be expected between the methylene protons of the acetic acid group and the adjacent bridgehead carbon, as well as the carboxylic carbon.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups and bonds.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the O-H and C=O groups of the carboxylic acid, the S-H group of the thiol, and the C-H bonds of the adamantane cage.

Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Adamantane)2850 - 2950Strong
S-H stretch (Thiol)2550 - 2600Weak
C=O stretch (Carboxylic Acid)1680 - 1720Strong
C-O stretch (Carboxylic Acid)1210 - 1320Medium
O-H bend (Carboxylic Acid)1395 - 1440Medium
C-S stretch600 - 700Weak

Note: Expected frequencies are based on characteristic group frequencies and data from related adamantane compounds.

Raman spectroscopy provides complementary vibrational information, often being more sensitive to non-polar bonds and symmetric vibrations. The S-H and C-S stretching vibrations, which are typically weak in the IR spectrum, are often more readily observed in the Raman spectrum. The symmetric vibrations of the adamantane cage are also expected to be prominent.

Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H stretch (Adamantane)2850 - 2950Strong
S-H stretch (Thiol)2550 - 2600Medium
C=O stretch (Carboxylic Acid)1680 - 1720Weak
Adamantane cage vibrations700 - 1200Strong
C-S stretch600 - 700Medium

Note: Expected Raman shifts are based on the analysis of similar compounds containing adamantane, thiol, and carboxylic acid functionalities.

Despite a comprehensive search for scientific literature, detailed experimental data regarding the mass spectrometry and X-ray crystallography of the specific chemical compound, this compound, is not available in the public domain.

Searches for mass spectrometric analysis, including fragmentation patterns and precise molecular mass determination, did not yield any specific results for this compound. Similarly, inquiries into crystallographic databases and chemical literature for its three-dimensional structure, unit cell parameters, or absolute configuration determined by X-ray crystallography were unsuccessful.

While general information exists for the broader class of adamantane derivatives, applying such data to the specific molecule would be scientifically inaccurate. The precise experimental elucidation required to fulfill the requested article outline for this compound has not been published or is not indexed in the searched scientific databases. Therefore, the requested article focusing on these specific analytical techniques for this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 3 Sulfanyl 1 Adamantyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the electronic properties of a molecule in its ground state.

For a molecule like (3-Sulfanyl-1-adamantyl)acetic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on adamantane-1-thiol have used DFT to understand the influence of the thiol group on the adamantane (B196018) cage's electronic properties. aip.org The introduction of the thiol (-SH) and acetic acid (-CH₂COOH) groups to the adamantane scaffold at the 1 and 3 positions would break the high symmetry of the parent adamantane molecule, leading to a more complex electronic landscape. mdpi.com

DFT calculations also yield crucial energetic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. The presence of the sulfur lone pairs and the carboxylic acid group would be expected to significantly influence these frontier orbitals. aip.org

Table 1: Illustrative DFT-Calculated Properties for Adamantane Derivatives This table provides examples of typical data obtained from DFT calculations on related adamantane structures. Note: These are representative values and not specific to this compound.

PropertyAdamantane (Reference)Adamantane-1-thiol (Example)Adamantane-1-carboxylic acid (Example)
HOMO Energy (eV)~ -7.8~ -6.5~ -7.2
LUMO Energy (eV)~ 1.5~ 0.5~ 0.1
HOMO-LUMO Gap (eV)~ 9.3~ 7.0~ 7.3
Dipole Moment (Debye)0~ 1.3~ 1.8

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are, in principle, more accurate than DFT because they are derived directly from first principles without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide benchmark-quality energies and properties. While computationally expensive, they are used to validate results from less demanding methods like DFT or for systems where DFT may not be reliable. For adamantane derivatives, high-accuracy calculations have been used to confirm electronic transitions and ionization energies observed experimentally. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations provide a "movie" of molecular behavior, revealing how a molecule like this compound would behave in a biological environment, such as in water or near a cell membrane.

For adamantane derivatives, MD simulations have been used to study their interaction with lipid bilayers, which is crucial for understanding drug absorption and transport. nih.gov These simulations show how the bulky adamantane cage prefers to sit in the interfacial region of the membrane. nih.gov An MD simulation of this compound would reveal the flexibility of the acetic acid side chain, the rotational freedom of the sulfanyl (B85325) group, and how water molecules arrange around the polar and nonpolar parts of the molecule. This dynamic picture is essential for predicting how the molecule will present itself to a biological target. nih.govresearchgate.net

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a cornerstone of computer-aided drug design. The rigid adamantane scaffold is a common feature in drugs that target ion channels or specific enzyme pockets. nih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then sample many possible orientations and conformations, scoring them based on factors like hydrogen bonding and hydrophobic interactions. The acetic acid group could form key hydrogen bonds or salt bridges with amino acid residues like lysine (B10760008) or arginine, while the sulfanyl group could interact with other polar residues or metal ions. The lipophilic adamantane cage would likely fit into a hydrophobic pocket, displacing water molecules and contributing significantly to the binding affinity. mdpi.commdpi.com Docking studies on similar adamantane derivatives have successfully predicted their binding modes and guided the design of more potent inhibitors for targets like the 11β-HSD1 enzyme and the epidermal growth factor receptor (EGFR). mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of related molecules with known activities, a QSAR model can identify the key molecular properties (descriptors) that govern their potency.

For adamantane derivatives, QSAR studies have been used to understand what makes them effective antiviral agents or anti-tuberculosis agents. nih.govnih.gov A QSAR model for a series of this compound analogs could reveal, for example, that increasing the lipophilicity of a certain part of the molecule or altering the electronic properties of the substituent enhances activity. These models use descriptors that can be calculated computationally, such as molecular weight, logP (a measure of lipophilicity), polar surface area, and quantum chemical parameters. The resulting equations allow chemists to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.nettandfonline.com

Table 2: Example of Descriptors Used in a QSAR Model This table shows typical molecular descriptors that would be calculated for a series of compounds in a QSAR study.

DescriptorDescriptionPotential Influence on Activity
cLogP Calculated Logarithm of the Partition CoefficientMeasures lipophilicity; affects membrane permeability and binding to hydrophobic pockets.
TPSA Topological Polar Surface AreaSum of surfaces of polar atoms; relates to hydrogen bonding potential and cell penetration.
MW Molecular WeightSize of the molecule; can influence binding site fit and diffusion.
H-Bond Donors Number of Hydrogen Bond Donors (e.g., -OH, -NH, -SH)Potential for specific interactions with target residues.
H-Bond Acceptors Number of Hydrogen Bond Acceptors (e.g., C=O, -O-)Potential for specific interactions with target residues.

Analysis of Non-Covalent Interactions and Supramolecular Assembly Propensities

Non-covalent interactions are the subtle forces that govern how molecules recognize and bind to one another. Beyond the interaction with a single protein, these forces also dictate how molecules might self-assemble into larger, ordered structures. The adamantane cage is a superb building block for supramolecular chemistry due to its ability to form strong inclusion complexes with host molecules like cyclodextrins and cucurbiturils. rsc.orgrsc.org

For this compound, several types of non-covalent interactions are critical.

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the sulfanyl group is a weaker donor. These interactions are key to binding biological targets and can also lead to the formation of dimers or chains in the solid state. nih.gov

Hydrophobic Interactions: The adamantane cage is highly hydrophobic and will preferentially interact with nonpolar pockets in proteins or other molecules. rsc.org

Chalcogen Bonds: The sulfur atom in the sulfanyl group can participate in a less common but significant interaction known as a chalcogen bond, where it acts as an electrophilic region and interacts with a nucleophile like a nitrogen or oxygen atom. nih.govacs.org

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal structure, revealing the hierarchy of forces that drive supramolecular assembly. nih.gov

Research Applications and Broader Scientific Impact of 3 Sulfanyl 1 Adamantyl Acetic Acid

Contributions to Medicinal Chemistry Scaffold Development

The adamantane (B196018) moiety is a well-established pharmacophore in drug design, valued for its ability to improve the pharmacokinetic properties of lead compounds. The incorporation of sulfanyl (B85325) and acetic acid groups onto this scaffold provides versatile points for modification and interaction with biological targets.

The adamantane scaffold is a crucial component in the design of potent inhibitors for various enzymes, most notably soluble epoxide hydrolase (sEH). The sEH enzyme is a key therapeutic target because it metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms (DHETs). mdpi.comsemanticscholar.org Inhibition of sEH increases the levels of beneficial EETs, making sEH inhibitors promising agents for treating hypertension, inflammation, and pain. mdpi.comsemanticscholar.orgnih.gov

Derivatives containing the 1-adamantyl group have been shown to be indispensable for high-potency sEH inhibition. mdpi.com For instance, 1,3-disubstituted ureas and amides incorporating an adamantane cage are among the most potent sEH inhibitors known. nih.govacs.org Compounds like 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) demonstrate the power of combining the lipophilic adamantane group with a polar carboxylic acid chain to achieve potent inhibition. nih.gov While AUDA itself suffers from poor solubility, this has spurred research into derivatives with improved physical properties. nih.govacs.org

The general structure-activity relationship (SAR) for adamantane-based sEH inhibitors highlights the importance of the rigid cage for binding within the enzyme's active site. The acetic acid moiety in a compound like (3-Sulfanyl-1-adamantyl)acetic acid can serve as a polar functional group to improve water solubility, a known challenge with highly lipophilic adamantane derivatives. acs.org The sulfanyl group offers a reactive handle for further derivatization to optimize binding or pharmacokinetic profiles.

Table 1: Adamantane Derivatives as sEH Inhibitors

Compound/Derivative ClassKey Structural FeaturesInhibition Potency (IC₅₀)Reference
Adamantyl Sulfonyl Ureas1-adamantyl group, sulfonyl urea (B33335) linkerNanomolar to sub-micromolar range mdpi.com
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)1-adamantyl urea, dodecanoic acid chainPotent in vitro and in vivo inhibitor nih.gov
1,3-DiadamantylureaTwo adamantyl groups on a urea linkerPotent sEH inhibitor nih.gov
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)Adamantyl urea, benzoic acid terminusPotent sEH inhibitor nih.gov

The adamantane nucleus is a valuable scaffold for the development of novel antimicrobial agents. Its incorporation into various heterocyclic systems, such as thiadiazoles and triazoles, has yielded compounds with significant activity against a range of pathogens. researchgate.netresearchgate.netnih.gov

Research has demonstrated that 5-(1-adamantyl)-1,3,4-thiadiazole derivatives exhibit notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, adamantane-containing triazole-thiol derivatives have been synthesized and tested against both bacteria and the pathogenic fungus Candida albicans. researchgate.net

Of particular relevance is the synthesis of compounds like 2-[5-(1-Adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetic acid. nih.gov This molecule, a close structural analog of the subject compound, displayed potent antibacterial activity, underscoring the synergistic contribution of the adamantyl, sulfanyl, and acetic acid moieties to its biological function. researchgate.netnih.gov The lipophilic adamantane group is thought to enhance membrane permeability, allowing the molecule to reach its intracellular targets more effectively.

Table 2: Antimicrobial Activity of Adamantane-Containing Heterocycles

Compound ClassTarget OrganismsKey FindingsReference(s)
5-(1-adamantyl)-1,3,4-thiadiazolesGram-positive and Gram-negative bacteriaDerivatives showed potent activity, especially against B. subtilis and S. aureus. nih.gov
5-(1-adamantyl)-1,2,4-triazole-3-thiolsBacteria and Candida albicansSeveral derivatives displayed potent antibacterial activity. researchgate.net
2-[5-(1-Adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetic acidBacteriaShowed good antibacterial activity in screening panels. researchgate.netnih.gov

In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group in a drug molecule with another group that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. zu.ac.ae The adamantane cage is increasingly recognized as a successful three-dimensional (3D) bioisostere for planar aromatic rings, such as a phenyl group. nih.gov

Replacing a flat phenyl ring with a bulky, rigid, and lipophilic adamantane cage can lead to several advantages:

Improved Solubility: While seemingly counterintuitive, replacing a flat aromatic ring can disrupt crystal packing, sometimes leading to better solubility.

Enhanced Metabolic Stability: The C-H bonds of the adamantane scaffold are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to aromatic rings. nih.gov

Novel Receptor Interactions: The 3D shape of adamantane can lead to different and potentially stronger van der Waals interactions within a receptor's binding pocket compared to a flat ring. nih.gov

Improved Patentability: Introducing a non-obvious structural change like an adamantane group can create novel intellectual property.

Role in Supramolecular Chemistry and Advanced Materials

Beyond medicinal applications, the unique geometry and functional groups of this compound make it a valuable building block in supramolecular chemistry and materials science.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. powdermat.org Thiol (-SH) groups are well-known for their strong affinity for gold surfaces, forming stable gold-thiolate bonds that anchor molecules to the substrate. nih.gov

The this compound molecule is ideally suited for forming SAMs on gold. The sulfanyl group serves as the robust anchor, while the rigid adamantane framework acts as a spacer that promotes a high degree of order and packing within the monolayer. researchgate.net The acetic acid group, extending from the surface of the monolayer, provides a functionalized interface whose properties (e.g., wettability, charge) can be tuned and used for further chemical reactions or for controlling the deposition of subsequent layers. powdermat.org Tripodal adamantane trithiols have been shown to form highly stable and ordered SAMs, demonstrating the utility of the adamantane core in creating well-defined surfaces. researchgate.net

Supramolecular chemistry often involves the study of host-guest complexes, where a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. rsc.orgmdpi.com The adamantane cage is a classic hydrophobic guest due to its size, shape, and rigidity. It fits snugly into the cavities of several common macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. nih.govrsc.org

This compound can act as a functionalized guest molecule. The adamantane portion drives the inclusion into the host's hydrophobic cavity, while the sulfanyl and acetic acid groups remain at the "portal" of the host or are co-encapsulated, depending on the host's size and shape. This complexation can be used to:

Increase Water Solubility: Encapsulation by a hydrophilic host like β-cyclodextrin can dramatically increase the aqueous solubility of the adamantane guest. nih.gov

Control Reactivity: The host can protect the guest molecule or alter the reactivity of its functional groups.

Develop Responsive Systems: The binding and release of the guest can be triggered by external stimuli, forming the basis for smart materials and drug delivery systems.

Studies on adamantane-functionalized molecules complexed with β-cyclodextrin have shown improved properties, such as enhanced bioavailability and control efficiency in agricultural applications. nih.gov

Development of Porous Organic Materials

The rigid, three-dimensional structure of the adamantane cage makes it a highly desirable building block, or "node," for the construction of porous organic materials. These materials, such as Covalent Organic Frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs), are characterized by their high surface areas, permanent porosity, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comd-nb.info

Adamantane's tetrahedral geometry can be exploited to direct the formation of predictable, three-dimensional networks. mdpi.com For instance, adamantane has been successfully employed as a tetrahedral node in the synthesis of 3D single-crystal COFs. mdpi.com The functional groups attached to the adamantane core are crucial for linking the nodes together. In the case of this compound, the terminal sulfanyl (-SH) and carboxylic acid (-COOH) groups provide versatile handles for framework construction. The carboxylic acid can form strong, directional hydrogen bonds, a key interaction in the formation of HOFs and porous organic salts. liverpool.ac.uk Alternatively, both the carboxylic acid and the sulfanyl group can be used to form covalent bonds, such as esters or thioesters, leading to the creation of robust COFs. mdpi.comd-nb.info

The synthesis of crystalline porous materials from organic building blocks can be challenging, often resulting in amorphous, non-porous polymers. d-nb.info However, the inherent rigidity of the adamantane unit helps to prevent the collapse of the porous structure that can occur with more flexible components. The development of porous organic salts, a subclass of HOFs, has been explored using acidic and basic organic building blocks. liverpool.ac.uk The acidic nature of this compound makes it a suitable candidate for forming such salt-based frameworks, which possess unique polar pores due to the charged nature of the intermolecular interactions. liverpool.ac.uk

Table 1: Role of Adamantane Derivatives in Porous Materials

Material TypeLinkage TypeRole of Adamantane UnitRelevant Functional Groups of this compound
Covalent Organic Frameworks (COFs)Covalent Bonds (e.g., imine, ester)Tetrahedral node for 3D network formation. mdpi.comCarboxylic acid, Sulfanyl group
Hydrogen-Bonded Organic Frameworks (HOFs)Hydrogen BondsRigid scaffold to support porous structure.Carboxylic acid
Porous Organic SaltsIonic & Hydrogen BondsAcidic component in salt formation. liverpool.ac.ukCarboxylic acid

Impact on Chemical Biology and Probe Design

The unique hybrid structure of this compound, combining a bulky, lipophilic adamantane cage with a chemically reactive sulfanyl (thiol) group and a polar carboxylic acid, makes it a molecule of significant interest in chemical biology and probe design. dtu.dknih.gov Chemical biology seeks to understand and manipulate biological systems using chemical tools. The adamantane moiety is often incorporated into bioactive molecules to increase lipophilicity, which can enhance cell membrane permeability and modulate interactions with biological targets. nih.govresearchgate.net

The sulfanyl group is of particular importance due to its role in biological signaling and its utility in probe development. It is the defining feature of the amino acid cysteine, and its reactivity is central to the function of many enzymes. Furthermore, the sulfanyl group is a key player in the biology of hydrogen sulfide (B99878) (H₂S), a gasotransmitter involved in numerous physiological processes. H₂S is believed to exert many of its effects through a post-translational modification called persulfidation, the conversion of protein cysteine residues (R-SH) to persulfides (R-SSH). nih.gov Molecules like this compound can serve as valuable tools to study these processes. They can be used as scaffolds for inhibitors that target specific enzymes or as the core of chemical probes designed to detect reactive sulfur species or report on the activity of specific enzymes in living systems. nih.govwhiterose.ac.uk

Elucidation of Molecular Mechanisms Through Structure-Based Design

Structure-based drug design is a powerful strategy that uses high-resolution structural information of a biological target, such as an enzyme, to design molecules that bind to it with high affinity and selectivity. The rigid and well-defined geometry of the adamantane group makes it an excellent scaffold for this purpose. By incorporating 1-adamantaneacetic acid derivatives into potential inhibitors, researchers can systematically probe the binding pocket of a target protein. nih.gov

A notable example is the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. In one study, 1-adamantylacetamide analogues were synthesized and their binding to sEH was analyzed. nih.gov Molecular docking simulations, which predict the binding conformation of a small molecule to a protein, showed that the adamantane group fits snugly into a hydrophobic pocket of the enzyme's active site. nih.gov This understanding of the molecular basis for binding allowed for the rational optimization of the inhibitor, leading to compounds with sub-nanomolar potency. nih.gov

Similarly, adamantane-containing molecules have been used to probe the binding site of the A₃ adenosine (B11128) receptor (A₃AR). By attaching a 1-adamantyl group to a receptor ligand via a linker, scientists were able to explore the tolerance for sterically bulky groups in a specific region of the receptor. nih.gov This approach helps to map the topology of the receptor's binding site and provides crucial information for designing more selective and potent ligands. nih.gov These studies exemplify how the structural features of adamantane-containing acids are leveraged to elucidate the molecular mechanisms of protein-ligand recognition.

Table 2: Application of Adamantane Derivatives in Structure-Based Design

Biological TargetAdamantane Derivative UsedMethodKey FindingReference
Soluble Epoxide Hydrolase (sEH)1-Adamantylacetamide analoguesMolecular DockingThe adamantane group occupies a hydrophobic pocket, guiding inhibitor optimization. nih.gov
A₃ Adenosine Receptor (A₃AR)N⁶-((1-(adamantyl)-1H-1,2,3-triazol-4-yl)methyl) nucleosideSynthesis and Binding AssaysProbed the tolerance for bulky substituents in the receptor binding site. nih.gov

Development of Chemical Probes for Biological Target Engagement

A chemical probe is a small molecule used to study and manipulate a biological target, often in a cellular context. The sulfanyl group of this compound is a key functional handle for the development of such probes, particularly those targeting cysteine-dependent enzymes or detecting reactive sulfur species like H₂S. nih.gov

The strong nucleophilicity of the sulfanyl group can be exploited in probe design. nih.govnih.gov For instance, many fluorescent probes for H₂S detection operate via a mechanism where the sulfanyl group of H₂S attacks an electrophilic site on the probe, triggering a change in fluorescence. nih.gov A molecule like this compound could be incorporated into "caged" signaling molecules that release a cargo upon reaction with a specific biological trigger.

Furthermore, the sulfanyl group can act as a "warhead" in activity-based probes (ABPs). ABPs are designed to covalently label the active site of a specific enzyme or class of enzymes. universiteitleiden.nl Since the sulfanyl group mimics the side chain of cysteine, an ABP based on this compound could potentially target cysteine proteases, a large family of enzymes involved in processes ranging from protein degradation to antigen presentation. universiteitleiden.nl The probe would typically consist of the adamantyl-sulfanyl core (the recognition element and reactive warhead), a linker, and a reporter tag (e.g., a fluorophore or an affinity handle like biotin). The adamantane group would help direct the probe to the enzyme's active site, where the sulfanyl group would form a covalent bond with a reactive residue, allowing for visualization or isolation of the targeted enzyme. whiterose.ac.ukuniversiteitleiden.nl

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

While adamantane (B196018) chemistry is well-established, the synthesis of specifically disubstituted derivatives like (3-Sulfanyl-1-adamantyl)acetic acid often involves multi-step processes that may not align with modern principles of green chemistry. A key future direction will be the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Key research objectives in this area include:

One-Pot Syntheses: Designing single-vessel, multi-component reactions to construct the functionalized adamantane core, thereby reducing reaction time, solvent waste, and purification steps. rsc.orgnih.gov

Catalyst Innovation: Exploring novel catalytic systems, such as organocatalysts or earth-abundant metal catalysts, to replace hazardous reagents traditionally used in adamantane functionalization. The goal is to improve yields and selectivity under milder, solvent-free, or aqueous conditions. rsc.org

Flow Chemistry: Implementing continuous-flow synthesis setups. This technology offers superior control over reaction parameters, enhances safety, and allows for easier scalability compared to traditional batch processing. It is particularly advantageous for optimizing multi-step syntheses. rsc.org

Bio-catalysis: Investigating the potential of enzymatic processes for the selective functionalization of the adamantane scaffold. Enzymes could offer unparalleled stereo- and regioselectivity, operating under mild, environmentally friendly conditions.

These sustainable approaches will not only make this compound more accessible for research and commercial applications but also minimize the environmental footprint of its production.

Advanced Integration of Computational and Experimental Approaches for Predictive Design

The integration of computational modeling with experimental synthesis represents a powerful strategy for accelerating the discovery and optimization of novel molecules based on the this compound scaffold. In silico methods can provide deep insights into molecular properties and interactions, guiding laboratory efforts toward the most promising candidates and reducing trial-and-error experimentation. acs.org

Future research will likely focus on:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the fundamental electronic properties, reactivity, and spectral characteristics of the molecule and its derivatives. This information is crucial for understanding reaction mechanisms and designing new synthetic pathways.

Molecular Docking: To explore potential biological applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of specific enzymes or receptors. nih.gov This is a cornerstone of structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can establish correlations between the structural features of a series of derivatives and their observed biological activity. mdpi.comnih.gov These models serve as predictive tools to design new compounds with enhanced potency or selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these molecules in biological environments, such as their interaction with cell membranes or their conformational changes upon binding to a target. acs.org

This synergistic approach, where computational predictions are iteratively tested and refined by experimental results, will enable a more rational and efficient design of molecules tailored for specific applications. researchgate.net

Computational Technique Application in Predictive Design Potential Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reactivity indices, and spectral properties.Understanding reaction mechanisms and predicting spectroscopic data.
Molecular DockingSimulation of binding modes and affinities to biological targets (e.g., enzymes, receptors).Identification of potential drug candidates and their mechanism of action. nih.gov
QSAR ModelingEstablishing relationships between molecular structure and biological activity. mdpi.comGuiding the design of derivatives with optimized potency and selectivity.
Molecular Dynamics (MD)Simulating molecular motion and interactions in a biological context (e.g., in water, near a membrane).Predicting compound stability, conformation, and interactions with biological systems. acs.org

Development of Multifunctional Adamantane-Sulfanyl-Acetic Acid Derivatives

The true potential of this compound lies in its utility as a rigid, bifunctional scaffold for constructing more complex, multifunctional molecules. nih.gov The thiol and carboxylic acid groups serve as orthogonal chemical handles that can be independently modified to attach a wide range of other chemical entities. researchgate.net

Future synthetic efforts will likely target the creation of derivatives for:

Targeted Drug Delivery: The carboxylic acid could be used to attach a cytotoxic drug, while the thiol could be conjugated to a targeting ligand (e.g., a peptide or antibody fragment) that directs the entire construct to cancer cells, enhancing efficacy and reducing systemic toxicity. nih.govresearchgate.net

Dual-Action Therapeutics: Each functional group could be linked to a different pharmacophore, creating a single molecule capable of modulating two distinct biological targets simultaneously. This is a promising strategy for treating complex diseases.

Diagnostic Probes and Imaging Agents: The scaffold can be functionalized with a fluorescent dye or a radionuclide for use in biomedical imaging, and a biomolecule-targeting moiety for specificity.

Supramolecular Assembly: The adamantane cage itself is a well-known guest for host molecules like cyclodextrins. mdpi.com This interaction can be combined with covalent modifications at the thiol and acid groups to build complex, stimuli-responsive drug delivery systems or biomaterials. pensoft.net

The rigid adamantane core ensures that the attached functional groups are held in a well-defined spatial orientation, which can be critical for optimizing interactions with biological targets or for controlling the architecture of self-assembled systems. researchgate.net

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique combination of a surface-anchoring thiol group and a modifiable carboxylic acid on a rigid adamantane backbone makes this molecule an ideal platform for interdisciplinary research bridging chemistry, materials science, and biology.

Opportunities for synergistic research include:

Functionalized Surfaces and Biosensors: The thiol group can form highly organized self-assembled monolayers (SAMs) on gold surfaces. riken.jpresearchgate.net The carboxylic acid groups, pointing away from the surface, can then be used to immobilize proteins, DNA, or other biomolecules, creating tailored surfaces for biosensing applications or for studying cell-surface interactions. nih.gov The adamantane cage provides a rigid, insulating layer with well-defined spacing between functional groups. nih.gov

Bioorthogonal Chemistry: The thiol and carboxylic acid can act as handles to attach bioorthogonal reporters, such as azides or alkynes. wikipedia.orgnih.gov The resulting molecule can be used as a rigid chemical tool to probe biological systems without interfering with native biochemical processes. nih.govmdpi.com For example, it could be used to link two different biomolecules together in a live cell with precise spatial control.

Advanced Polymeric Materials: The molecule can be incorporated as a monomer into polymers. The adamantane units would enhance the thermal and mechanical stability of the polymer, while the pendant thiol and carboxylic acid groups would provide sites for cross-linking or for attaching other functional molecules, leading to the development of "smart" materials with tunable properties. nih.gov

The convergence of these fields, enabled by versatile building blocks like this compound, will be a driving force for innovation in areas ranging from personalized medicine to advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.